molecular formula C14H9NO3S B3276397 (2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid CAS No. 64154-13-8

(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid

Cat. No.: B3276397
CAS No.: 64154-13-8
M. Wt: 271.29 g/mol
InChI Key: UZOULHXGHWZJSM-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid is a compound that features a benzothiazole moiety fused with a furan ring and an acrylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the dehydrogenative coupling reaction of 2-aminothiophenol with primary alcohols to form benzothiazole derivatives . The furan ring can be introduced through a cyclization reaction involving appropriate precursors. Finally, the acrylic acid group is added via a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base .

Industrial Production Methods

Industrial production methods for (2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid would likely involve scalable versions of the synthetic routes mentioned above. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzothiazole and furan rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups onto the benzothiazole or furan rings.

Scientific Research Applications

(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid involves its interaction with molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The furan ring and acrylic acid group may also contribute to the compound’s overall biological activity by facilitating interactions with specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and furan-containing molecules. Examples include:

Uniqueness

(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid is unique due to the specific combination of the benzothiazole, furan, and acrylic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-13(17)8-6-9-5-7-11(18-9)14-15-10-3-1-2-4-12(10)19-14/h1-8H,(H,16,17)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOULHXGHWZJSM-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid
Reactant of Route 2
(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid
Reactant of Route 3
Reactant of Route 3
(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid
Reactant of Route 4
(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid
Reactant of Route 5
(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid
Reactant of Route 6
(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.